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Abstract
This technical guide provides a comprehensive overview of 1-Methyl-5-oxopyrrolidine-3-
carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic

research. While primary literature detailing the initial "discovery" of this specific molecule is

sparse, its structural components—the N-methylated 2-pyrrolidinone core and a nitrile

functional group—are well-established pharmacophores. This document outlines a robust and

logical synthetic pathway, provides predicted characterization data based on established

chemical principles, and discusses the potential applications of this compound in drug

development. The methodologies are grounded in peer-reviewed literature on analogous

structures, offering researchers a scientifically sound framework for its synthesis and study.

Introduction: The 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine (or 2-pyrrolidinone) ring is a privileged scaffold in medicinal chemistry,

found in numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, five-

membered lactam structure provides a well-defined three-dimensional geometry for interacting

with biological targets. The nitrogen atom at position 1 can be readily substituted to modulate

physicochemical properties, while positions 3 and 4 offer vectors for introducing diverse

functional groups. The incorporation of a nitrile group, as in the title compound, is particularly

significant. The cyano group is a versatile functional handle for further chemical elaboration and

can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, potentially

influencing target binding and metabolic stability.
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This guide focuses on the N-methylated, 3-carbonitrile derivative, providing a foundational

understanding for its preparation and potential utility.

Proposed Synthesis and Mechanistic Rationale
Direct discovery literature for 1-Methyl-5-oxopyrrolidine-3-carbonitrile is not readily

available. However, a logical and efficient synthetic route can be constructed from readily

available starting materials, leveraging well-documented chemical transformations. The

proposed synthesis occurs in three key stages, starting from itaconic acid and methylamine.

Diagram: Proposed Synthetic Workflow
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Stage 1: Scaffold Formation

Stage 2: Amide Formation

Stage 3: Nitrile Formation
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1-Methyl-5-oxopyrrolidine-
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3-carboxamide (3)

1. SOCl2
2. NH4OH

1-Methyl-5-oxopyrrolidine-
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Dehydration (e.g., P2O5, POCl3)
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Caption: Proposed three-stage synthesis of the target compound.

Stage 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-
carboxylic Acid (2)
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The formation of the core pyrrolidinone ring is reliably achieved via the conjugate addition of a

primary amine to itaconic acid, followed by an intramolecular condensation. This reaction is

typically performed in water at reflux and proceeds in high yield.[2]

Mechanism: Methylamine first acts as a nucleophile in a Michael addition to the α,β-

unsaturated system of itaconic acid. The resulting intermediate then undergoes an

intramolecular amidation, driven by the favorable thermodynamics of forming a five-

membered ring, to cyclize and eliminate a molecule of water, yielding the stable lactam

product.

Stage 2: Synthesis of 1-Methyl-5-oxopyrrolidine-3-
carboxamide (3)
The conversion of the carboxylic acid to a primary amide is a standard organic transformation.

A common and effective method involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive

acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This

step is crucial as the carboxylate is a poor electrophile.

Nucleophilic Acyl Substitution: The resulting acyl chloride is then treated with an ammonia

source, such as aqueous ammonium hydroxide, to form the primary carboxamide. The high

reactivity of the acyl chloride ensures a rapid and efficient reaction.

Stage 3: Dehydration to 1-Methyl-5-oxopyrrolidine-3-
carbonitrile (1)
The final and key step is the dehydration of the primary amide to the corresponding nitrile. This

is a classic transformation with numerous established reagents.[3][4][5]

Causality of Reagent Choice: Strong dehydrating agents are required to remove the two

hydrogen atoms and one oxygen atom from the -CONH₂ group. Common choices include:

Phosphorus pentoxide (P₂O₅): A powerful and cost-effective dehydrating agent.

Phosphoryl chloride (POCl₃): Often used with a base, provides a milder alternative to

P₂O₅.
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Thionyl chloride (SOCl₂): Can also effect this transformation, sometimes directly from the

carboxylic acid in one pot if the conditions are controlled.

Swern Oxidation Conditions ((COCl)₂/DMSO): A milder method that can be effective for

sensitive substrates.[4]

The choice of reagent depends on the scale of the reaction and the tolerance of the substrate

to strongly acidic or thermal conditions.

Physicochemical and Predicted Spectroscopic Data
While a complete experimental dataset is not published, the key physicochemical and

spectroscopic characteristics of 1-Methyl-5-oxopyrrolidine-3-carbonitrile can be reliably

predicted or are available from chemical suppliers.

Table 1: Physicochemical Properties
Property Value Source

CAS Number 172261-37-9 [6][7][8]

Molecular Formula C₆H₈N₂O [9]

Molecular Weight 124.14 g/mol [7][9]

Physical Form Liquid [9]

Purity >97% (Typical) [9]

Table 2: Predicted Spectroscopic Data
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Technique Expected Signature Rationale

¹H NMR

δ (ppm): 2.5-2.8 (m, 2H, CH₂-

C=O), 2.9 (s, 3H, N-CH₃), 3.3-

3.6 (m, 3H, CH-CN and N-

CH₂)

Based on analogous 5-

oxopyrrolidine-3-carboxylate

structures.[1] The N-methyl

group will be a sharp singlet.

The ring protons will form

complex multiplets due to

coupling.

¹³C NMR

δ (ppm): ~25 (N-CH₃), ~35

(CH-CN), ~38 (CH₂-C=O), ~50

(N-CH₂), ~118 (C≡N), ~175

(C=O)

The nitrile carbon is expected

around 118 ppm, and the

lactam carbonyl carbon is

expected downfield around

175 ppm.

IR

ν (cm⁻¹): ~2250 (C≡N stretch,

sharp), ~1680 (C=O lactam

stretch, strong)

The nitrile stretch is a highly

characteristic, sharp peak. The

lactam carbonyl stretch is

typically strong and appears at

a lower wavenumber than an

open-chain amide due to ring

strain.

Mass Spec (EI)

m/z: 124 (M⁺), fragments

corresponding to loss of HCN,

CO, and CH₃.

The molecular ion peak should

be observable. Fragmentation

patterns would likely involve

cleavage of the pyrrolidinone

ring.

Detailed Experimental Protocols
The following protocols are model procedures based on established literature for analogous

transformations.

Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-
carboxylic Acid (2)
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To a 1 L round-bottom flask equipped with a reflux condenser, add itaconic acid (65.0 g, 0.5

mol) and deionized water (80 mL).

While stirring, slowly add a 40% aqueous solution of methylamine (42.7 g, 0.55 mol) to the

flask. The addition is exothermic.

Heat the resulting solution to reflux and maintain for 12 hours.

Allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 2

hours to promote crystallization.

Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and

dry under vacuum to yield the product as a white crystalline solid.

Self-Validation: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR,

and melting point analysis, comparing the data to literature values for similar compounds.

[1]

Protocol 2: Synthesis of 1-Methyl-5-oxopyrrolidine-3-
carbonitrile (1)

Amide Formation: In a fume hood, suspend 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (14.3

g, 0.1 mol) in thionyl chloride (25 mL, 0.34 mol). Heat the mixture to reflux for 2 hours until

the solution becomes clear.

Cool the reaction to room temperature and remove the excess thionyl chloride under

reduced pressure.

Carefully add the crude acyl chloride to a flask containing concentrated ammonium

hydroxide (100 mL) cooled in an ice bath, with vigorous stirring.

Stir the mixture for 1 hour, allowing it to warm to room temperature.

Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers,

dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-

Methyl-5-oxopyrrolidine-3-carboxamide (3).
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Dehydration: To the crude amide, add phosphoryl chloride (20 mL, 0.22 mol) and heat the

mixture at 90°C for 3 hours.

Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a

saturated sodium bicarbonate solution.

Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with

brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography (silica gel, ethyl

acetate/hexanes gradient) to yield pure 1-Methyl-5-oxopyrrolidine-3-carbonitrile (1).

Self-Validation: The final product's identity must be confirmed via IR spectroscopy

(observing the disappearance of amide N-H stretches and the appearance of a C≡N

stretch at ~2250 cm⁻¹) and NMR spectroscopy consistent with the predicted data in Table

2.

Applications and Future Outlook
While 1-Methyl-5-oxopyrrolidine-3-carbonitrile itself is not widely cited in biological studies,

its core structure is of significant interest to drug development professionals.

Antimicrobial and Anticancer Scaffolds: Derivatives of 5-oxopyrrolidine have demonstrated

promising antimicrobial activity against multidrug-resistant bacteria, including

Staphylococcus aureus, as well as anticancer activity against cell lines like A549 (lung

cancer).[2][10][11][12] The title compound serves as a key intermediate for creating libraries

of novel derivatives for screening.

Enzyme Inhibition: The pyrrolidine ring is a common feature in enzyme inhibitors.[13] The

nitrile group in the target molecule could serve as a warhead or a key binding element for

various enzymes. For instance, related pyrrolidine-carbonitrile structures are known

inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.

Central Nervous System (CNS) Agents: The pyrrolidinone scaffold is the basis for the

"racetam" class of nootropic drugs, suggesting that derivatives may have applications in

neurology.
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Future research should focus on the experimental validation of the proposed synthesis and the

full spectroscopic characterization of the compound. Subsequently, its derivatization and

screening in relevant biological assays could uncover novel therapeutic leads.

Diagram: Structure-Activity Relationship Logic

1-Methyl-5-oxopyrrolidine-3-carbonitrile N-Methyl Group Lactam Carbonyl Pyrrolidine Ring C3-Nitrile
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Caption: Key structural features for drug design exploration.

Conclusion
1-Methyl-5-oxopyrrolidine-3-carbonitrile is a synthetically accessible heterocyclic compound

with significant potential as a building block in drug discovery. Although its discovery is not

formally documented in a singular publication, its synthesis can be confidently approached

through a logical sequence of well-established reactions. This guide provides the necessary

theoretical framework, practical protocols, and scientific rationale for researchers to synthesize,

characterize, and explore the utility of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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